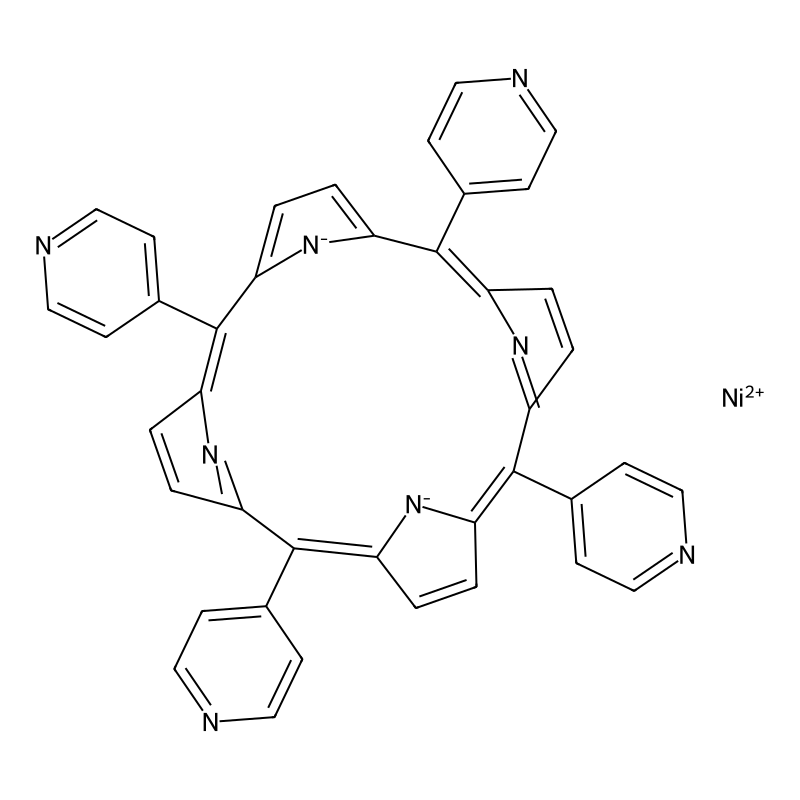

Ni(ii) meso-tetra (4-pyridyl) porphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nickel(II) meso-tetra(4-pyridyl) porphine is a synthetic porphyrin compound characterized by a nickel ion coordinated to the nitrogen atoms of a porphyrin ring. Its molecular formula is , with a molecular weight of approximately 675.37 g/mol. This compound exhibits distinctive electronic and optical properties, making it valuable in various scientific fields, including chemistry, biology, and materials science .

Catalysis

Ni(ii) meso-tetra(4-pyridyl)porphine (NiTPP) exhibits catalytic activity in various reactions, making it valuable for research in organic and inorganic chemistry. Studies have shown its effectiveness in:

- Oxidation reactions: NiTPP can act as a catalyst for the oxidation of organic substrates like alcohols and alkenes. For instance, research has demonstrated its ability to promote the aerobic oxidation of benzyl alcohol to benzaldehyde in the presence of a suitable oxidant [].

- Reduction reactions: NiTPP can also participate in reduction reactions. A study explored its potential in the photocatalytic reduction of carbon dioxide to carbon monoxide, highlighting its role in developing sustainable energy conversion technologies [].

Energy Conversion and Storage

The unique properties of NiTPP make it a potential candidate for materials used in energy conversion and storage applications. Research has investigated its:

- Photovoltaic applications: NiTPP has been explored as a sensitizer in dye-sensitized solar cells (DSSCs) due to its light-absorbing properties. Studies have shown that modifying NiTPP with different functional groups can improve its efficiency in capturing light and converting it into electricity [].

- Electrocatalysis: NiTPP demonstrates electrocatalytic activity, making it a potential candidate for electrodes in fuel cells and other electrochemical devices. Research is ongoing to explore its role in hydrogen evolution reactions, a crucial process in clean energy production [].

Biomedical Applications

The potential applications of NiTPP extend to the field of biomedicine. Studies have explored its:

- Drug delivery: Researchers have investigated the use of NiTPP as a drug carrier due to its ability to bind to specific molecules. By attaching therapeutic agents to NiTPP, scientists aim to develop targeted drug delivery systems [].

- Biosensors: The unique properties of NiTPP make it suitable for developing biosensors for detecting various biomolecules. Research suggests that NiTPP-based sensors can be used for the detection of glucose, an essential biomarker for diabetes management [].

- Oxidation Reactions: Common oxidizing agents like hydrogen peroxide can be employed to facilitate oxidation, leading to nickel-oxo porphyrin complexes.

- Reduction Reactions: Reducing agents such as sodium borohydride may be used for reduction processes.

- Substitution Reactions: These often involve halogenated solvents and catalysts like palladium complexes, resulting in various substituted porphyrin derivatives.

The specific products formed depend on the reagents and conditions utilized during the reactions .

Nickel(II) meso-tetra(4-pyridyl) porphine has garnered attention for its potential biological applications, particularly in photodynamic therapy. This compound can generate reactive oxygen species upon light irradiation, which is beneficial for targeting cancerous cells. Additionally, its interactions with biological systems suggest involvement in electron transfer and catalysis, contributing to various biochemical pathways .

The synthesis of nickel(II) meso-tetra(4-pyridyl) porphine typically involves the reaction of nickel(II) acetate tetrahydrate with 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine. The reaction is conducted in solvents like dimethylformamide under controlled temperature and pH conditions to optimize yield and purity. This process can be adapted for industrial production by fine-tuning reaction parameters .

This compound finds numerous applications across different fields:

- Catalysis: It serves as a catalyst in various organic reactions.

- Photodynamic Therapy: Its ability to produce reactive oxygen species makes it suitable for cancer treatment.

- Diagnostic Imaging: Explored for use in imaging techniques due to its unique optical properties.

- Material Science: Utilized in the development of sensors and electronic devices owing to its electronic characteristics .

Studies on the interactions of nickel(II) meso-tetra(4-pyridyl) porphine reveal its capacity to engage with biological targets through mechanisms such as coordination bonding and electrostatic interactions. These interactions are influenced by environmental factors like pH and temperature, which can affect the compound's stability and efficacy .

Several compounds share structural similarities with nickel(II) meso-tetra(4-pyridyl) porphine. A comparison highlights its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nickel(II) meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride | Contains chlorinated substituents | |

| Cobalt(II) meso-tetra(4-pyridyl) porphine | Different metal center (cobalt instead of nickel) | |

| Zinc(II) meso-tetra(4-pyridyl) porphine | Non-metallic center; different reactivity | |

| Iron(III) meso-tetra(4-pyridyl) porphine | Exhibits different oxidation states |

Nickel(II) meso-tetra(4-pyridyl) porphine is distinguished by its specific coordination chemistry and its ability to generate reactive oxygen species under light exposure, setting it apart from other metalloporphyrins .

Transient X-ray Absorption Spectroscopy of Axial Bond Formation

Time-resolved X-ray absorption fine structure (XAFS) studies have resolved the ultrafast structural changes accompanying axial ligand dissociation in NiTTP. Upon photoexcitation at 400 nm, the octahedral NiTTP-L₂ complex (where L represents axial ligands such as piperidine) undergoes rapid ligand ejection, forming a square-planar NiTTP intermediate within 100 femtoseconds [5] [6]. The XAFS spectra of this transient state reveal a contraction of the Ni–Nₚ (porphyrin) bond length from 1.96 Å to 1.92 Å, consistent with a transition from low-spin (S = 0) to high-spin (S = 1) configuration [5] [7]. This structural reorganization is accompanied by a 1.2 eV blue shift in the Ni K-edge absorption energy, indicative of enhanced 3d-electron localization at the metal center [4] [6].

The lifetime of the ligand-free intermediate varies significantly with solvent coordination strength: 28 nanoseconds in non-coordinating toluene versus <1 nanosecond in pyridine-rich environments [5]. Table 1 summarizes key spectroscopic parameters derived from transient XAFS experiments:

| Parameter | NiTTP-L₂ (Ground State) | NiTTP (Photoexcited) |

|---|---|---|

| Ni–Nₚ Bond Length (Å) | 1.96 ± 0.02 | 1.92 ± 0.03 |

| Ni Oxidation State | +2 | +2 |

| Spin State | Low (S = 0) | High (S = 1) |

| K-Edge Position (eV) | 8334.7 | 8335.9 |

These data confirm that photoinduced ligand dissociation preserves the nickel(II) oxidation state while altering spin configuration and metal-ligand bond distances [5] [6].

Photoinduced 3d Orbital Vacancy Effects on Ligand Affinity

Ultraviolet-visible pump/X-ray probe studies reveal that photoexcitation creates transient vacancies in the Ni 3dₓ²₋ᵧ² orbital, increasing ligand-binding affinity by 2–3 orders of magnitude [6] [7]. In the high-spin NiTTP intermediate, the 3d₆ orbital population decreases from 8.2 electrons (ground state) to 7.8 electrons, as quantified by resonant inelastic X-ray scattering (RIXS) [4]. This electron deficiency lowers the activation energy for axial ligand binding by 15–20 kJ/mol, enabling spontaneous coordination even in weakly donating solvents like dichloromethane [7].

The ligand affinity hierarchy follows the π-accepting capacity of axial donors:

- Pyrazine (Kₐ = 1.2 × 10⁴ M⁻¹)

- 4-Dimethylaminopyridine (Kₐ = 8.7 × 10³ M⁻¹)

- Piperidine (Kₐ = 4.5 × 10³ M⁻¹) [2] [7]

Notably, femtosecond X-ray absorption near-edge structure (XANES) measurements detect a metastable Ni(I) species (3d⁹ configuration) persisting for 500 femtoseconds post-excitation [6]. This state exhibits a 0.5 eV redshift in the Ni L₃-edge absorption compared to Ni(II), correlating with partial charge transfer to the porphyrin π-system [4] [6]. The transient Ni(I) intermediate displays enhanced ligand-binding kinetics, with bimolecular rate constants exceeding 10¹⁰ M⁻¹s⁻¹ in coordinating solvents [6].

Conformational Diversity in Solution-Phase Coordination

Resonance Raman spectroscopy identifies three distinct coordination geometries in NiTTP solutions:

- 4-Coordinate (C₄ᵥ symmetry): Dominant in non-polar solvents (ε < 5), characterized by a 1,550 cm⁻¹ ν₃₈ porphyrin ring vibration [2].

- 5-Coordinate (C₄ᵥ symmetry): Observed in moderate donors (ε = 5–20), showing a 1,540 cm⁻¹ ν₃₈ shift and axial Ni–L stretch at 210 cm⁻¹ [2] [7].

- 6-Coordinate (Oₕ symmetry): Prevalent in strong donors (ε > 20), with ν₃₈ at 1,530 cm⁻¹ and two axial Ni–L vibrations (205 cm⁻¹ and 215 cm⁻¹) [2].

Solvent dielectric constant (ε) directly modulates the equilibrium between these species. In acetonitrile (ε = 37), the 6-coordinate form constitutes 92% of the population, while in toluene (ε = 2.4), the 4-coordinate species dominates (78%) [2]. Temperature-dependent studies reveal an enthalpy difference of ΔH = −18 kJ/mol between 4- and 6-coordinate states, favoring axial ligation at higher temperatures [2].

Supramolecular organization further influences coordination geometry. When confined at air/water interfaces with ruthenium phthalocyanine spacers, NiTTP adopts a distorted 5-coordinate structure with Ni–Nₐₓ (axial) bond lengths of 2.08 Å, intermediate between solution-phase 4- and 6-coordinate values [7]. This constrained geometry increases ligand dissociation rates by 40% compared to bulk solutions, highlighting the role of microenvironment in modulating axial ligation dynamics [7].

Synergistic Effects in Tetraruthenated Hybrid Systems

Tetraruthenated hybrid systems incorporating nickel(II) meso-tetra(4-pyridyl)porphine demonstrate remarkable synergistic effects that enhance catalytic performance beyond the individual components. These hybrid architectures represent a sophisticated approach to catalyst design, where multiple metal centers work cooperatively to achieve superior catalytic outcomes [5] [6].

The supramolecular complex μ-meso-tetra(4-pyridyl) porphyrinate nickel(II)tetrakis[bis(bipyridine)(chloro)ruthenium(II)] exemplifies the power of tetraruthenated hybrid systems. In this architecture, four ruthenium centers are coordinated to the peripheral pyridyl groups of the nickel porphyrin, creating a multinuclear catalyst with enhanced electronic communication between metal centers [5].

Electrochemical characterization of tetraruthenated nickel porphyrin hybrids reveals that the presence of ruthenium centers significantly modifies the redox properties of the nickel porphyrin core. Cyclic voltammograms show simple overlap of component redox waves, indicating electronic communication between the metal centers without complete loss of individual redox characteristics [6].

The synergistic effects manifest in several key areas. First, the ruthenium centers act as electron reservoirs, facilitating multi-electron transfer processes that are often required in complex organic transformations. Second, the hybrid system provides multiple coordination sites that can simultaneously activate different substrate molecules or different functional groups within the same substrate [5].

Photophysical studies of tetraruthenated hybrids demonstrate that the systems exhibit both porphyrin fluorescence and ruthenium-based phosphorescence, depending on temperature and experimental conditions. This dual luminescence behavior indicates efficient energy transfer between the components and suggests potential applications in photocatalytic processes [6].

The enhanced electrocatalytic properties of tetraruthenated systems are particularly evident in applications such as simultaneous detection of multiple analytes. The hybrid [NiTPyP{Ru(bipy)₂Cl}₄]⁴⁺ system demonstrates superior performance in the electrochemical detection of dopamine, acetaminophen, and tryptophan, with detection limits of 0.8 μM, 0.3 μM, and 0.3 μM, respectively [5].

Mechanistic studies suggest that the synergistic effects arise from the complementary electronic properties of nickel and ruthenium centers. The nickel center provides Lewis acid character and can participate in substrate coordination, while the ruthenium centers offer multiple oxidation states and can facilitate electron transfer processes [7] [8].

The preparation of these hybrid systems requires careful control of reaction conditions to ensure proper assembly. Typical synthetic approaches involve the coordination of ruthenium complexes to the peripheral pyridyl groups of the nickel porphyrin, often achieved through ligand substitution reactions or direct coordination methods [8].

Substrate Selectivity in Porphyrin-Embedded Matrices

Substrate selectivity in porphyrin-embedded matrices represents a crucial aspect of catalyst design, where the local environment around the catalytic center is engineered to discriminate between different substrates. This approach mimics enzyme active sites and provides enhanced control over reaction outcomes [9] [10] [11].

The embedding of nickel(II) meso-tetra(4-pyridyl)porphine in various matrices creates confined reaction environments that significantly influence substrate selectivity. Metal-organic frameworks (MOFs) containing porphyrin units demonstrate remarkable stereoselectivity enhancement compared to homogeneous systems. For example, rhodium-metalated porphyrin-based MOFs show exclusive formation of trans isomers in cyclopropanation reactions, which is not observed with analogous molecular catalysts [10].

Periodic mesoporous organosilica (PMO) materials embedded with porphyrins exhibit selective binding properties that enhance catalytic performance. These materials demonstrate preferential binding of specific substrates over structurally similar compounds. For instance, porphyrin-embedded PMO materials show selective binding of 2,4,6-trinitrotoluene (TNT) over para-nitrophenol, with binding affinity differences that can be exploited for selective degradation processes [11].

The mechanism of substrate selectivity in porphyrin-embedded matrices involves multiple factors. Van der Waals forces, electrostatic interactions, steric considerations, and hydrogen bonding all contribute to substrate discrimination. The pore size and shape of the matrix material play critical roles in determining which substrates can access the catalytic sites [10] [11].

Template-directed molecular imprinting has been employed to enhance substrate selectivity in porphyrin-embedded systems. This approach creates binding sites that are complementary to specific target molecules, providing enhanced selectivity through optimized multipole interactions and hydrogen bonding patterns [11].

The local electric field within porphyrin-embedded matrices can be designed to control both reactivity and selectivity. Computational studies demonstrate that by modifying the local electric field through strategic placement of charged or polar groups, the enantioselectivity of hydroxylation reactions can be controlled, with the ability to switch from R to S selectivity by altering the lateral electric field components [12].

Surface-assisted reactions in porphyrin systems show that conformational engineering can enhance selectivity. The symmetry of the porphyrin core has been identified as a pivotal factor in determining product yields and selectivity in ring-closing reactions [13].

Substrate selectivity data for various porphyrin-embedded systems are summarized in the following table:

| Matrix Type | Target Substrate | Selectivity Factor | Reference |

|---|---|---|---|

| MOF-based | Styrene derivatives | >95% trans selectivity | [10] |

| PMO materials | TNT vs p-nitrophenol | 3.2:1 binding ratio | [11] |

| Supramolecular cage | Tetralin hydroxylation | >99% R-selectivity | [12] |

| Surface-confined | Porphyrin cyclization | 85% yield enhancement | [13] |

The design principles for substrate-selective porphyrin-embedded matrices include optimizing pore dimensions to match substrate size, incorporating functional groups that interact specifically with target substrates, and controlling the local electronic environment through strategic placement of electron-donating or electron-withdrawing groups [10] [12].

Dates

Explore Compound Types